2-甲氧基-6-甲基烟酸

描述

2-Methoxy-6-methylnicotinic acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives have been synthesized and studied for their chemical and physical properties, as well as their potential applications in pharmaceuticals and materials science. For instance, the synthesis of a pharmaceutical intermediate structurally similar to 2-methoxy-6-methylnicotinic acid is described, involving palladium-catalyzed reactions . Additionally, the coordination of a related ligand, 6-methyl-2-oxonicotinate, with transition metal ions has been investigated, revealing diverse structural arrangements and magnetic properties . Complexes derived from 6-methylnicotinic acid have been synthesized and characterized, providing insights into the influence of metal coordination on intermolecular interactions .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including palladium-catalyzed cyanation/reduction sequences , electrochemical methods , and microwave-assisted techniques . For example, the practical synthesis of a key pharmaceutical intermediate is achieved through regioselective chlorination and selective monodechlorination, followed by coupling of the building blocks . Another approach utilizes microwave-induced reactions for regioselective methoxylation and esterification, combined with flow reaction technologies for deprotection .

Molecular Structure Analysis

The molecular structures of compounds related to 2-methoxy-6-methylnicotinic acid have been elucidated using various analytical techniques. For instance, the coordination of 6-methyl-2-oxonicotinate with transition metals results in a range of structural motifs, from isolated complexes to one-dimensional arrays and three-dimensional frameworks . Similarly, complexes derived from 6-methylnicotinic acid exhibit different geometries and dimensionalities, influenced by the metal ions involved .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes coordination with metal ions, which leads to the formation of complexes with varying magnetic properties and structural diversity . The ligand 6-methyl-2-oxonicotinate shows prototropy in solution, leading to different coordination species . The interaction of 6-methylnicotinic acid with transition metals affects the intermolecular interactions, as evidenced by Hirshfeld surface and fingerprint plot analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectral analysis and antibacterial studies. Transition metal complexes of 2-Hydroxy-6-methylnicotinic acid have been prepared using microwave irradiation and exhibit octahedral coordination as determined by FT-IR and UV-Visible spectroscopy . These complexes have also been screened for antibacterial activity, demonstrating potential pharmaceutical applications .

科学研究应用

抗菌研究

2-甲氧基-6-甲基烟酸参与合成具有抗菌性能的金属配合物。研究表明这些配合物对大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌等细菌具有有效作用(Verma & Bhojak, 2018)。

富集和微生物降解

已确定能够降解2-甲氧基-6-甲基烟酸的微生物,显示在生物修复和微生物过程中具有潜在应用。这些生物能够催化区域选择性羟基化,这对环境清理和工业应用至关重要(Tinschert et al., 1997)。

微生物生产

某些微生物利用2-甲氧基-6-甲基烟酸生产有价值的化学物质。这种应用在生物技术和工业化学领域具有重要意义(Ueda & Sashida, 1998)。

制药化合物合成

这种化合物还用于制药合成。例如,它用于合成具有潜在医药应用的化合物,展示了2-甲氧基-6-甲基烟酸在药物开发和合成中的多功能性和重要性(Achenbach & Schwinn, 1994)。

配位化合物中的磁性质

涉及2-甲氧基-6-甲基烟酸的研究还延伸到材料科学领域,特别是研究配位化合物的磁性质。这对开发具有独特磁性质的新材料具有重要意义(Razquin-Bobillo et al., 2022)。

光化学反应

它参与导致新化合物形成的光化学反应。这在光化学和材料科学领域具有潜在应用(Sakamoto et al., 2002)。

属性

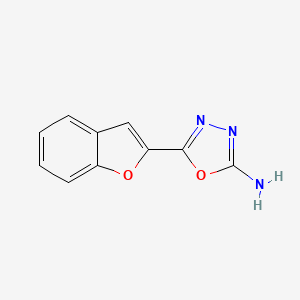

IUPAC Name |

2-methoxy-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-6(8(10)11)7(9-5)12-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNDEEXLZYTRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-methylnicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)